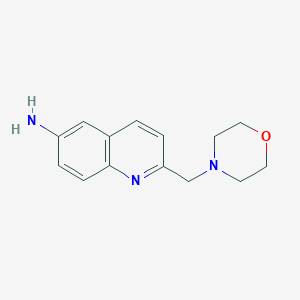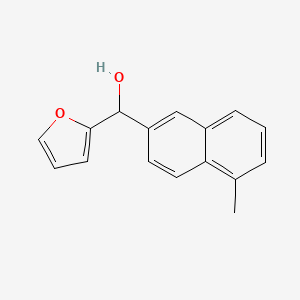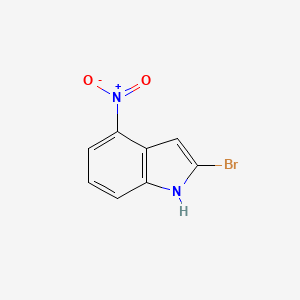
3-Bromo-6-methylquinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Bromo-6-méthylquinoléine-2-amine est un dérivé de la quinoléine, une classe de composés connus pour leurs diverses activités biologiques et leurs applications en chimie médicinale. Les dérivés de la quinoléine ont été largement étudiés en raison de leurs propriétés thérapeutiques potentielles, notamment leurs activités antimicrobiennes, anticancéreuses et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 3-Bromo-6-méthylquinoléine-2-amine implique généralement la bromation de la 6-méthylquinoléine-2-amine. Une méthode courante est la réaction de substitution aromatique électrophile, où le brome est introduit dans le cycle quinoléine. La réaction est généralement effectuée en présence d'un agent bromant tel que le N-bromosuccinimide (NBS) dans des conditions douces .
Méthodes de production industrielle
La production industrielle de la 3-Bromo-6-méthylquinoléine-2-amine peut impliquer des procédés de bromation à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le procédé est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité constante .
Analyse Des Réactions Chimiques
Types de réactions
La 3-Bromo-6-méthylquinoléine-2-amine subit diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome peut être substitué par d'autres nucléophiles, tels que les amines ou les thiols, dans des conditions appropriées.
Réactions d'oxydation : Le composé peut être oxydé pour former des N-oxydes de quinoléine.
Réactions de réduction : Le groupe nitro peut être réduit en groupe amine à l'aide d'agents réducteurs comme l'hydrogène gazeux en présence d'un catalyseur.
Réactifs et conditions courants
Substitution : Nucléophiles comme les amines ou les thiols, souvent en présence d'une base comme l'hydroxyde de sodium.
Oxydation : Agents oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Agents réducteurs comme l'hydrogène gazeux avec du palladium sur carbone (Pd/C) comme catalyseur.
Principaux produits formés
Substitution : Formation de divers dérivés de la quinoléine substitués.
Oxydation : Formation de N-oxydes de quinoléine.
Réduction : Formation de dérivés aminés.
Applications De Recherche Scientifique
La 3-Bromo-6-méthylquinoléine-2-amine a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Envisagé pour son potentiel thérapeutique dans le traitement de diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 3-Bromo-6-méthylquinoléine-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou certains récepteurs impliqués dans les processus pathologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application spécifique et du système biologique étudié .
Mécanisme D'action
The mechanism of action of 3-Bromo-6-methylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
6-Méthylquinoléine-2-amine : N'a pas l'atome de brome, ce qui peut affecter sa réactivité et son activité biologique.
3-Chloro-6-méthylquinoléine-2-amine : Structure similaire mais avec un atome de chlore au lieu du brome, ce qui peut influencer ses propriétés chimiques et ses applications.
3-Iodo-6-méthylquinoléine-2-amine : Contient un atome d'iode, ce qui peut entraîner une réactivité et des effets biologiques différents.
Unicité
La 3-Bromo-6-méthylquinoléine-2-amine est unique en raison de la présence de l'atome de brome, ce qui peut améliorer sa réactivité dans les réactions de substitution et potentiellement améliorer son activité biologique par rapport aux autres dérivés halogénés .
Propriétés
Numéro CAS |
1447961-75-2 |
|---|---|
Formule moléculaire |
C10H9BrN2 |
Poids moléculaire |
237.10 g/mol |
Nom IUPAC |
3-bromo-6-methylquinolin-2-amine |
InChI |
InChI=1S/C10H9BrN2/c1-6-2-3-9-7(4-6)5-8(11)10(12)13-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
LUSHHNDWXPQZAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-cyclohexyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871052.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,3,4-trimethyl-](/img/structure/B11871058.png)
![1-[3-(Trimethylsilyl)propyl]cyclohexane-1-carboxylic acid](/img/structure/B11871062.png)
![5-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylic acid](/img/structure/B11871070.png)





![Boronic acid, [4-[2-[(methylsulfonyl)amino]ethyl]phenyl]-](/img/structure/B11871105.png)
![3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11871109.png)
![Ethyl amino[2-(4-chlorophenyl)hydrazinylidene]acetate](/img/structure/B11871114.png)

